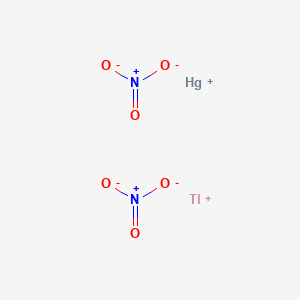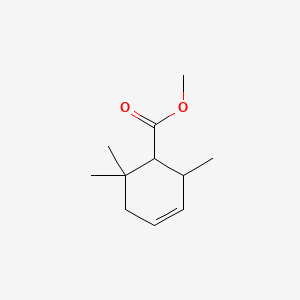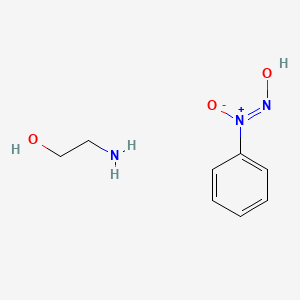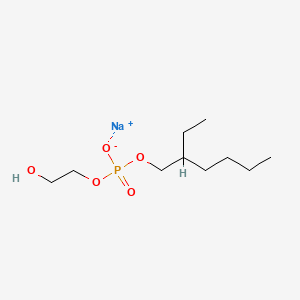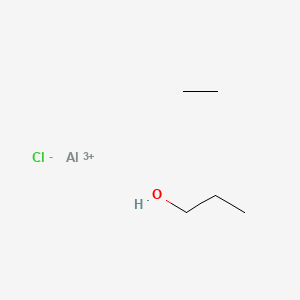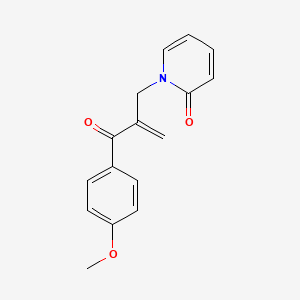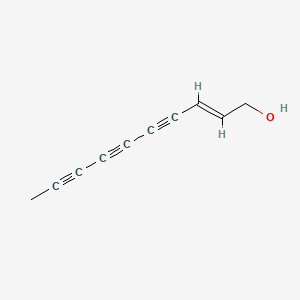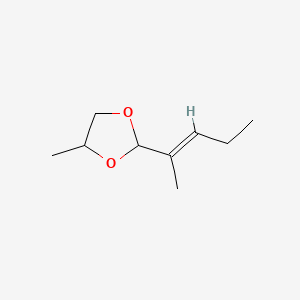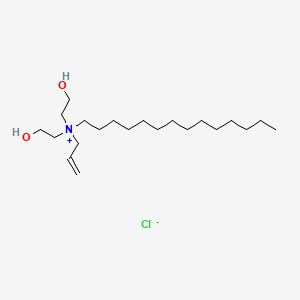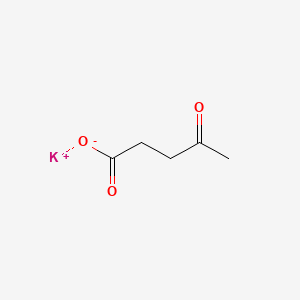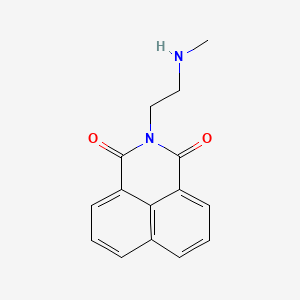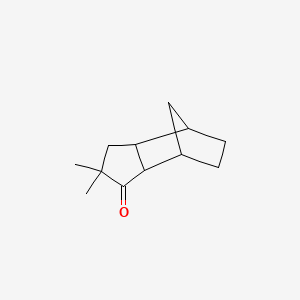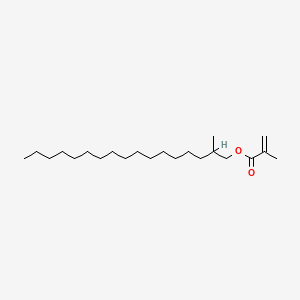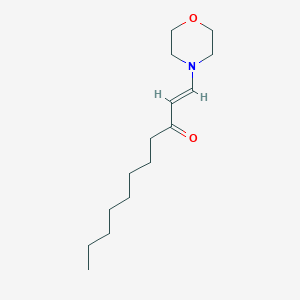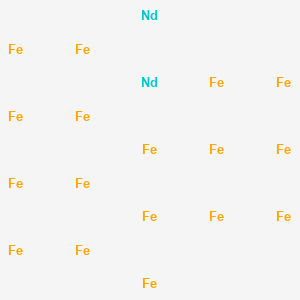
Einecs 235-054-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of iron compound with neodymium (17:2) involves specific synthetic routes and reaction conditions. One common method includes the high-temperature reaction of iron and neodymium in a controlled environment. The reaction typically occurs at temperatures around 1210°C, ensuring the formation of the desired compound . Industrial production methods may involve similar high-temperature processes, often in specialized furnaces designed to handle the reactive nature of the elements involved.
Analyse Chemischer Reaktionen
Iron compound with neodymium (17:2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, oxidation reactions with oxygen can lead to the formation of oxides, while reduction reactions with hydrogen can produce metallic iron and neodymium. Substitution reactions may involve halogens, resulting in the formation of halide compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Iron compound with neodymium (17:2) has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions, enhancing reaction rates and selectivity. In biology, this compound is studied for its potential role in magnetic resonance imaging (MRI) as a contrast agent. In medicine, it is explored for its potential therapeutic applications, including targeted drug delivery systems. Industrially, iron compound with neodymium (17:2) is utilized in the production of high-strength magnets, which are essential components in various electronic devices and machinery .
Wirkmechanismus
The mechanism of action of iron compound with neodymium (17:2) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the breaking and forming of chemical bonds, thereby accelerating reactions. In MRI, the compound enhances the contrast of images by interacting with magnetic fields, improving the visibility of internal structures. In therapeutic applications, the compound’s magnetic properties enable targeted delivery of drugs to specific sites within the body, minimizing side effects and improving treatment efficacy .
Vergleich Mit ähnlichen Verbindungen
Iron compound with neodymium (17:2) can be compared with other similar compounds, such as iron compound with neodymium (17:3) and iron compound with neodymium (16:2). While these compounds share some similarities in their chemical composition and properties, iron compound with neodymium (17:2) is unique in its specific ratio of iron to neodymium, which imparts distinct magnetic and catalytic properties. This uniqueness makes it particularly valuable in applications requiring high-strength magnets and efficient catalysts .
Eigenschaften
CAS-Nummer |
12063-74-0 |
|---|---|
Molekularformel |
Fe17Nd2 |
Molekulargewicht |
1237.8 g/mol |
IUPAC-Name |
iron;neodymium |
InChI |
InChI=1S/17Fe.2Nd |
InChI-Schlüssel |
BJBWBYJKDGDLPD-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Nd].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


